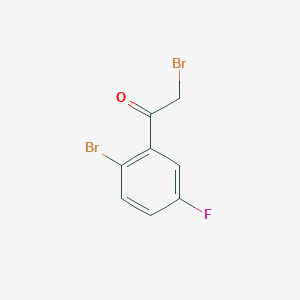

2-Bromo-5-fluorophenacyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-bromo-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c9-4-8(12)6-3-5(11)1-2-7(6)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXFGTZHLKBZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-5-fluorophenacyl bromide chemical structure and formula

An In-Depth Technical Guide to 2-Bromo-5-fluorophenacyl bromide: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a halogenated aromatic ketone of significant interest to the scientific community. Systematically named 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone, this compound serves as a highly versatile and reactive building block in modern organic synthesis. Its bifunctional nature, featuring two bromine atoms of distinct chemical reactivity, makes it an invaluable precursor for constructing complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, will delve into the compound's core chemical properties, synthesis protocols, mechanistic reactivity, and strategic applications, particularly within the realm of medicinal chemistry. The insights provided herein are designed to empower scientists to leverage the unique attributes of this reagent for the efficient synthesis of novel chemical entities.

Chemical Identity and Core Properties

A thorough understanding of a reagent's fundamental properties is a prerequisite for its effective application. This section details the structural and physicochemical characteristics of this compound.

Chemical Structure and Nomenclature

The structure of this compound is characterized by a 1,2,4-trisubstituted benzene ring. The core is a phenacyl bromide moiety, where the phenyl group is further substituted with a bromine atom at the 2-position and a fluorine atom at the 5-position. The systematic IUPAC name is 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone . The term "phenacyl bromide" refers to the 2-bromo-1-phenylethanone structural unit.[1]

Physicochemical Data Summary

The quantitative properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, purification, and safety considerations.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone | - |

| Molecular Formula | C₈H₅Br₂FO | [2][3] |

| Molecular Weight | 295.94 g/mol | Calculated |

| Appearance | Typically a solid at room temperature | [1] |

| Reactivity | Powerful lachrymator and alkylating agent | [1] |

| Solubility | Soluble in many organic solvents | [4] |

Synthesis and Manufacturing

The synthesis of α-haloketones is a well-established field in organic chemistry. This compound is typically prepared via the direct bromination of its acetophenone precursor, a method known for its efficiency and reliability.[1][5]

Retrosynthetic Analysis

The most direct synthetic route involves the α-bromination of 2'-Bromo-5'-fluoroacetophenone. This precursor is synthesized from commercially available starting materials, making the overall process viable for laboratory and potential scale-up operations.[4]

Recommended Synthetic Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound from 2'-Bromo-5'-fluoroacetophenone.

Materials:

-

2'-Bromo-5'-fluoroacetophenone (1.0 eq)

-

Bromine (Br₂) (1.0 - 1.1 eq)

-

Glacial Acetic Acid (solvent)

-

50% Ethyl Alcohol (for washing)

-

95% Ethyl Alcohol (for recrystallization)

Procedure:

-

Dissolution: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-Bromo-5'-fluoroacetophenone (1.0 eq) in glacial acetic acid. The use of acetic acid as a solvent is advantageous as it readily dissolves the starting material and is inert to the brominating agent under these conditions.[5]

-

Bromination: Cool the solution in an ice bath to below 20°C. Slowly add bromine (1.0-1.1 eq) dropwise with vigorous stirring. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of polybrominated byproducts. The product will begin to precipitate as needles as the reaction progresses.[5]

-

Isolation: After the addition is complete, continue stirring for a short period, then cool the flask thoroughly in an ice-water bath to maximize crystallization. Filter the crude product using suction filtration.

-

Washing: Wash the collected crystals with cold 50% ethyl alcohol until the filtrate runs colorless. This step removes residual acetic acid and unreacted bromine.

-

Purification: Recrystallize the air-dried product from 95% ethyl alcohol. This will yield the pure this compound as colorless needles.[5]

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its three key structural features: the α-bromo ketone, the aryl bromide, and the fluorine substituent.

The Role of the α-Bromo Ketone: A Potent Electrophile

The bromine atom alpha to the carbonyl group is highly labile, making the methylene carbon an excellent electrophile for Sₙ2 reactions. This reactivity is the hallmark of phenacyl bromides.[1] The carbonyl group's electron-withdrawing nature polarizes the C-Br bond and stabilizes the transition state of nucleophilic attack. This allows for the facile introduction of a wide array of nucleophiles (e.g., amines, thiols, carboxylates, azides), which is a cornerstone of building molecular complexity in drug discovery.[6]

The Aryl Bromide Moiety: A Handle for Cross-Coupling

In contrast to the highly reactive α-bromo position, the bromine atom attached directly to the aromatic ring is relatively inert to nucleophilic substitution. However, it serves as a robust functional group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This provides a powerful and orthogonal strategy to the α-bromo ketone reactivity, allowing for sequential, site-selective functionalization of the molecule.

Electronic Influence of the Fluorine Substituent

The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect.[6] This influences the electron density of the aromatic ring, which can modulate the reactivity of the aryl bromide in cross-coupling reactions and affect the overall physicochemical properties of the molecule and its derivatives, such as lipophilicity and metabolic stability—key considerations in drug design.

Applications in Medicinal Chemistry and Drug Development

The unique trifecta of reactive sites makes this compound a valuable starting material for synthesizing diverse chemical scaffolds for drug discovery programs.

Role as a Key Building Block

This compound is an ideal intermediate for creating libraries of compounds for high-throughput screening. Its ability to undergo sequential and selective reactions at its two different bromine atoms allows for the rapid generation of molecular diversity from a single, advanced intermediate. It is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many classes of pharmaceuticals. Related fluorinated and brominated aromatic compounds are used as intermediates for pharmaceuticals, agrochemicals, and advanced materials.[7][8][9]

Example Workflow: Synthesis of a Fused Heterocyclic Scaffold

The following workflow illustrates a logical strategy for using this compound to synthesize a complex heterocyclic system, a common motif in pharmacologically active molecules.

Sources

- 1. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 2. 2'-Bromo-5'-chloro-3'-fluorophenacyl bromide | C8H4Br2ClFO | CID 121591453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2'-Bromo-3'-chloro-5'-fluorophenacyl bromide | C8H4Br2ClFO | CID 121591450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. innospk.com [innospk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Bromo-5-fluorophenacyl bromide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorophenacyl bromide, systematically known as 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone, is a halogenated aromatic ketone of significant interest in synthetic organic chemistry and medicinal chemistry. Its bifunctional nature, featuring a reactive α-bromo ketone moiety and a di-substituted phenyl ring, renders it a versatile building block for the synthesis of a wide array of heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed protocol for its synthesis, and a discussion of its potential applications in the field of drug development.

Chemical Identity and Physicochemical Properties

Clarifying the nomenclature of the title compound is crucial. The common name "this compound" is derived from "phenacyl bromide" (2-bromoacetophenone). The "2-Bromo-5-fluoro" prefix denotes the substitution pattern on the phenyl ring.

IUPAC Name: 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone

While a specific CAS number for 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone is not readily found in major chemical databases, this is not uncommon for novel or specialized reagents. For practical purposes, it is often synthesized from its immediate precursor, 1-(2-bromo-5-fluorophenyl)ethanone .

Precursor Information:

-

Name: 1-(2-bromo-5-fluorophenyl)ethanone

-

CAS Number: 1006-33-3[1]

-

Molecular Formula: C₈H₆BrFO

-

Molecular Weight: 217.03 g/mol [1]

The introduction of a second bromine atom at the α-position significantly alters the molecule's properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅Br₂FO | Calculated |

| Molecular Weight | 295.93 g/mol | Calculated, consistent with[2] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | Inferred from similar compounds |

| Reactivity | Highly reactive electrophile, lachrymator | Inferred from α-bromo ketones |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the α-bromination of its precursor, 1-(2-bromo-5-fluorophenyl)ethanone. This reaction proceeds via an enol or enolate intermediate and can be achieved using various brominating agents under acidic or neutral conditions.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The acid-catalyzed α-bromination of a ketone involves the following key steps:

-

Protonation of the carbonyl oxygen: This increases the acidity of the α-protons.

-

Tautomerization to the enol form: The protonated ketone is in equilibrium with its enol tautomer.

-

Electrophilic attack by bromine: The electron-rich double bond of the enol attacks a molecule of elemental bromine (Br₂), leading to the formation of a bromonium ion intermediate.

-

Deprotonation: A base (e.g., water, bromide ion) removes the proton from the carbonyl oxygen to regenerate the carbonyl group and yield the α-brominated ketone and HBr.

Caption: Acid-catalyzed α-bromination mechanism.

Experimental Protocol: α-Bromination using Br₂ in Methanol

This protocol is adapted from general procedures for the α-bromination of acetophenone derivatives.[3]

Materials:

-

1-(2-bromo-5-fluorophenyl)ethanone (1.0 eq)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl, catalytic amount)

-

Bromine (Br₂) (1.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(2-bromo-5-fluorophenyl)ethanone in methanol. Cool the solution to 0-5 °C in an ice bath.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid to the solution.

-

Bromine Addition: Prepare a solution of bromine in methanol and add it dropwise to the cooled ketone solution over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition. The reddish-brown color of bromine should disappear as it is consumed.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.

-

Workup:

-

Remove the methanol under reduced pressure.

-

Add dichloromethane or ethyl acetate to the residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone.

-

Caption: Experimental workflow for α-bromination.

Applications in Drug Discovery and Organic Synthesis

α-Halo ketones are highly valuable intermediates in organic synthesis, primarily due to their susceptibility to nucleophilic substitution at the α-carbon.[4] this compound is a precursor for a variety of heterocyclic scaffolds, many of which are prevalent in medicinal chemistry.

Potential Synthetic Applications:

-

Synthesis of Thiazoles: Reaction with thioureas or thioamides is a classic route to 2-aminothiazoles and substituted thiazoles, which are found in numerous bioactive compounds.

-

Synthesis of Imidazoles: Condensation with amidines can yield highly substituted imidazoles.

-

Synthesis of Quinoxalines: Reaction with o-phenylenediamines can lead to the formation of quinoxaline derivatives.

-

Favorskii Rearrangement: Treatment with a base can induce a Favorskii rearrangement to produce carboxylic acid derivatives.

The presence of two bromine atoms and a fluorine atom on the molecule can significantly influence the biological activity of its derivatives. Halogen atoms can modulate factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5] Many halogenated marine natural products, for instance, exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.[6] The unique substitution pattern of this compound makes it an attractive starting material for generating novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Substituted phenacyl bromides are known to be lachrymatory and corrosive. Therefore, proper safety precautions are essential when handling this compound and its precursor.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

The safety data sheet for similar compounds, such as 2-bromo-1-(2-fluorophenyl)ethanone, indicates that it can cause severe skin burns and eye damage.[7]

Conclusion

This compound is a valuable and reactive building block for organic synthesis, particularly for the construction of diverse heterocyclic systems. While its direct commercial availability may be limited, its synthesis from 1-(2-bromo-5-fluorophenyl)ethanone is straightforward. The unique halogenation pattern of this compound offers intriguing possibilities for the development of novel molecules with potential applications in medicinal chemistry and materials science. Researchers working with this and similar reagents should adhere to strict safety protocols due to their hazardous nature.

References

-

Goswami, J., & Goswami, A. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 78(10), 535-537. [Link]

- Google Patents. (2007). CN1289456C - Method for synthesizing alpha-bromo-acetophenone.

-

Van der Poorten, O., & De Kimpe, N. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(11), 2956. [Link]

-

Synthonix. (n.d.). 2-Bromo-1-(2-fluorophenyl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Bromo-5-fluorophenyl)ethan-1-one. Retrieved from [Link]

- Google Patents. (2009). CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.

-

PubChem. (n.d.). 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

-

Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. [Link]

-

Jangid, D., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. IntechOpen. [Link]

-

El-Demerdash, A., et al. (2019). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 17(5), 296. [Link]

-

ResearchGate. (2025). Biological activities of natural halogen compounds. [Link]

Sources

- 1. 1-(2-Bromo-5-fluorophenyl)ethan-1-one | C8H6BrFO | CID 22736080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | C8H5Br2FO | CID 22121483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Reactivity of 2-Bromo-5-fluorophenacyl Bromide with Nucleophiles

Abstract

2-Bromo-5-fluorophenacyl bromide is a valuable and highly reactive α-haloketone, a class of compounds renowned for its utility as a versatile electrophilic building block in organic synthesis. The strategic placement of a bromine atom on the phenacyl moiety and both a bromine and a fluorine atom on the phenyl ring imparts a unique reactivity profile. This guide provides a comprehensive technical overview of the core principles governing the reactivity of this compound with a range of common nucleophiles, including nitrogen, sulfur, and oxygen species. We will delve into the mechanistic underpinnings of these transformations, present field-proven experimental protocols, and illustrate the compound's synthetic utility, particularly in the construction of heterocyclic scaffolds relevant to drug discovery and materials science.

Introduction: The Molecular Architecture and Synthetic Potential

This compound, systematically named 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone, is a bifunctional organic molecule. Its structure is characterized by an acetophenone core halogenated at the α-carbon (the "phenacyl bromide" motif) and a phenyl ring substituted with both bromo and fluoro groups.

The significance of this reagent lies in its high electrophilicity at the α-carbon. The adjacent carbonyl group exerts a powerful electron-withdrawing inductive effect, which polarizes the carbon-bromine bond and makes the α-carbon highly susceptible to nucleophilic attack.[1][2] This inherent reactivity makes it an ideal precursor for introducing the 2-bromo-5-fluorobenzoylmethyl moiety into various molecular frameworks, a common strategy in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Core Principles of Reactivity

The Electrophilic Nature of the α-Carbon

The reactivity of this compound is dominated by the chemistry of its α-carbon. Several electronic factors converge to render this position a potent electrophilic site:

-

Inductive Effect of the Carbonyl Group: The oxygen atom of the carbonyl group is highly electronegative, pulling electron density away from the α-carbon and enhancing its positive partial charge.[1]

-

Polarizable C-Br Bond: The carbon-bromine bond is inherently polarized, and this effect is amplified by the adjacent carbonyl. Bromide is an excellent leaving group, facilitating its displacement.[2]

-

Transition State Stabilization: The electron-withdrawing nature of the carbonyl group also helps to stabilize the transition state of the nucleophilic substitution reaction.[2]

The Predominant Sɴ2 Mechanism

Reactions with nucleophiles at the α-carbon of this compound overwhelmingly proceed via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[2][3] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon, and the bromide ion is simultaneously ejected.

Sɴ1 pathways are highly unfavorable for α-halocarbonyl compounds because they would require the formation of a less stable carbocation at the α-position.[3] The presence of an adjacent electron-deficient oxygen atom would destabilize such an intermediate.[3]

Factors Influencing Reactivity

The efficiency of nucleophilic substitution is governed by several key parameters:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. For instance, thiols are generally more nucleophilic than amines, which are in turn more nucleophilic than their corresponding oxygen analogues.

-

Solvent: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or acetone are ideal for Sɴ2 reactions. They can solvate the cation of a nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it free to react.

-

Base: In reactions involving acidic nucleophiles (e.g., thiols, phenols, or secondary amines), a non-nucleophilic base is often required to deprotonate the nucleophile, thereby increasing its nucleophilicity.

-

Steric Hindrance: While the α-carbon is primary and relatively unhindered, bulky nucleophiles may react more slowly.

Reactions with Key Nucleophile Classes

N-Nucleophiles (Amines, Anilines, N-Heterocycles)

The reaction of this compound with primary or secondary amines is a robust method for forming α-aminoketones. This reaction typically proceeds readily at room temperature. An excess of the amine can serve both as the nucleophile and as the base to neutralize the HBr byproduct.[2][4]

Application: These α-aminoketones are crucial intermediates in the synthesis of nitrogen-containing heterocycles, such as imidazoles, quinoxalines, and pyrazines.

Experimental Protocol: Synthesis of an α-Aminoketone

-

Setup: In a round-bottom flask, dissolve the this compound (1.0 equiv) in acetonitrile (approx. 0.2 M).

-

Addition: To the stirred solution, add the desired primary or secondary amine (2.2 equiv). The excess amine acts as a base.[2]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often accompanied by the precipitation of the amine hydrobromide salt.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenacyl bromide is consumed (typically 1-4 hours).

-

Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the salt and remove excess amine.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can be purified by flash column chromatography on silica gel.

S-Nucleophiles (Thiols, Thiophenols)

Sulfur nucleophiles are exceptionally reactive towards α-haloketones due to the high polarizability and "softness" of the sulfur atom.[5] The reaction with thiols to form α-thioketones (thioethers) is rapid and highly efficient. It usually requires a mild base (e.g., K₂CO₃, NaHCO₃, or an organic base like triethylamine) to deprotonate the thiol, forming the more potent thiolate anion.

Application: This reaction is fundamental to the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide to form a thiazole ring, a privileged scaffold in medicinal chemistry.[6][7]

Experimental Protocol: Synthesis of an α-Thioketone

-

Setup: To a solution of the thiol (1.1 equiv) in DMF, add potassium carbonate (K₂CO₃, 1.5 equiv). Stir for 15 minutes at room temperature to generate the thiolate.

-

Addition: Add a solution of this compound (1.0 equiv) in DMF dropwise to the thiolate mixture.

-

Reaction: Stir the mixture at room temperature for 1-3 hours.

-

Monitoring: Monitor the reaction via TLC for the disappearance of the starting materials.

-

Workup: Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting crude product by column chromatography.

O-Nucleophiles (Carboxylates, Phenoxides)

Oxygen nucleophiles, such as the conjugate bases of carboxylic acids or phenols, react with this compound to form phenacyl esters or ethers, respectively. These reactions often require heating and a base (like K₂CO₃ or Cs₂CO₃) to deprotonate the oxygen nucleophile. The reaction of a carboxylic acid's sodium or potassium salt with a phenacyl bromide is a classic method for forming phenacyl esters.[8]

Application: Phenacyl esters are often crystalline solids with sharp melting points, making them useful for the identification and characterization of carboxylic acids.[8] They also serve as photolabile protecting groups for carboxylic acids, as the ester can be cleaved under UV irradiation.

Experimental Protocol: Synthesis of a Phenacyl Ester

-

Setup: In a flask, suspend the sodium salt of a carboxylic acid (1.2 equiv) and this compound (1.0 equiv) in ethanol or DMF.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) with vigorous stirring for 2-6 hours.

-

Monitoring: Follow the reaction's progress by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water to remove any unreacted salt, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Comparative Reactivity Analysis

The rate of reaction with this compound is highly dependent on the nucleophile. The following table provides a qualitative summary of reactivity based on established principles of nucleophilicity.

| Nucleophile Class | Example Nucleophile | Relative Reactivity | Typical Conditions |

| S-Nucleophiles | Thiophenoxide (PhS⁻) | Very High | Room temp, fast |

| N-Nucleophiles | Piperidine (C₅H₁₁N) | High | Room temp, moderate speed |

| N-Nucleophiles | Aniline (PhNH₂) | Moderate | Room temp or mild heat |

| O-Nucleophiles | Acetate (CH₃COO⁻) | Moderate | Heat required |

| O-Nucleophiles | Phenoxide (PhO⁻) | Low to Moderate | Heat, strong base required |

Experimental Workflow: From Reaction to Analysis

A self-validating experimental workflow is critical to ensure the integrity of the results. The following diagram outlines a standard procedure for the synthesis, purification, and characterization of a product derived from this compound.

Conclusion

This compound is a potent electrophile that demonstrates predictable and versatile reactivity with a wide range of nucleophiles. Its reactions are primarily governed by the Sɴ2 mechanism, leading to the efficient formation of C-N, C-S, and C-O bonds at the α-position. This reliability, coupled with the functional handles on its aromatic ring, establishes it as a cornerstone reagent for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds for pharmaceutical and materials science applications. Understanding the principles outlined in this guide allows researchers to harness its full synthetic potential.

References

-

Al-Hiari, Y. M. (2006). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 11(11), 897-940. [Link]

-

Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]

-

JoVE. (2024). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]

-

Gomha, S. M., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

-

ResearchGate. (n.d.). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. [Link]

-

Ali, T., et al. (2012). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. ResearchGate. [Link]

-

Boeckler, C., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 132-139. [Link]

-

Cowper, R. M., & Davidson, L. H. (1933). p-BROMOPHENACYL BROMIDE. Organic Syntheses, 13, 20. [Link]

-

Clark, J. (n.d.). AMINES AS NUCLEOPHILES. Chemguide. [Link]

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Solubility Profile of 2-Bromo-5-fluorophenacyl bromide: A Technical Guide for Researchers

Introduction: Understanding the Significance of 2-Bromo-5-fluorophenacyl bromide

This compound, a halogenated aromatic ketone, is a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility as a reactive intermediate necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in common laboratory solvents. The selection of an appropriate solvent is critical for reaction efficiency, purification, and the formulation of final products. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, offering field-proven insights to aid researchers in its effective utilization.

The structure of this compound, featuring a polar carbonyl group, a reactive α-bromo substituent, and a di-halogenated aromatic ring, results in a molecule of moderate polarity. This structural complexity dictates its solubility, which is governed by the principle of "like dissolves like." This guide will delve into the theoretical underpinnings of its solubility, provide a predicted solubility profile in a range of common laboratory solvents, and present a detailed experimental protocol for determining its solubility with precision.

Theoretical Framework for Solubility

The solubility of a solid crystalline compound like this compound in a liquid solvent is a complex interplay of intermolecular forces. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released upon the formation of new solute-solvent interactions.

The key structural features influencing the solubility of this compound are:

-

The Carbonyl Group (C=O): This polar functional group is a hydrogen bond acceptor and contributes to the molecule's dipole moment, enhancing its solubility in polar solvents.

-

The Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring solubility in nonpolar or weakly polar solvents.

-

Halogen Substituents (Br and F): The bromo and fluoro groups on the aromatic ring are electron-withdrawing and increase the molecule's polarity and dipole moment. However, they also contribute to its molecular weight and volume, which can negatively impact solubility. The presence of these halogens makes the molecule more polar than the parent acetophenone.

-

The α-Bromo Substituent: This reactive group also contributes to the overall polarity of the molecule.

Based on these features, it is anticipated that this compound will exhibit good solubility in moderately polar to polar aprotic solvents and limited solubility in highly nonpolar or highly polar protic solvents like water.

Predicted Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Insoluble | The large, nonpolar aromatic ring and halogen substituents outweigh the polarity of the carbonyl group, leading to poor interaction with the highly hydrogen-bonded network of water[1]. |

| Methanol, Ethanol | Polar Protic | Sparingly to Moderately Soluble | The polar hydroxyl group of the alcohols can interact with the carbonyl group, but the nonpolar alkyl chain and the hydrophobic aromatic ring of the solute limit high solubility. 2',4'-dichloroacetophenone is soluble in ethanol[1]. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity is well-matched with the moderate polarity of the solute, allowing for effective dipole-dipole interactions. 2',4'-dichloroacetophenone is soluble in acetone[1]. |

| Dichloromethane (DCM) | Moderately Polar Aprotic | Soluble | The polarity of DCM is suitable for dissolving moderately polar organic compounds. |

| Chloroform | Moderately Polar Aprotic | Soluble | Similar to DCM, chloroform is a good solvent for many organic solids of moderate polarity. |

| Ethyl Acetate | Moderately Polar Aprotic | Soluble | The ester functional group and moderate polarity make it a good solvent for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving the solute. |

| Acetonitrile | Polar Aprotic | Soluble | Its high dipole moment and ability to dissolve a wide range of organic compounds suggest good solubility. |

| Dimethylformamide (DMF) | Highly Polar Aprotic | Soluble | DMF is a powerful polar aprotic solvent capable of dissolving many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Soluble | DMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules. |

| Hexane, Heptane | Nonpolar | Sparingly Soluble to Insoluble | The significant polarity of the solute due to the carbonyl and halogen groups leads to poor interaction with nonpolar alkanes. |

| Toluene, Benzene | Nonpolar Aromatic | Moderately Soluble | While the solvents are nonpolar, the aromatic ring of the solute can interact favorably with the aromatic solvents through π-stacking interactions. 2',4'-dichloroacetophenone is soluble in benzene[1]. |

| Diethyl Ether | Weakly Polar Aprotic | Moderately Soluble | The ether's ability to act as a hydrogen bond acceptor and its slight polarity allow for some dissolution. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the qualitative and quantitative solubility of this compound.

Safety Precautions:

-

This compound is a lachrymator and an irritant. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Qualitative Solubility Determination:

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for 1-2 minutes.

-

Observe the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Sparingly Soluble: A small portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record your observations for each solvent tested.

Quantitative Solubility Determination (Isothermal Method):

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for analysis

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve using the analytical instrument (HPLC or UV-Vis) by plotting the instrument response versus the concentration of the standard solutions.

-

Add an excess amount of this compound to a known volume of the solvent in a scintillation vial (ensure there is undissolved solid).

-

Seal the vial and place it in the constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation to achieve saturation.

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted solution using the calibrated analytical instrument to determine the concentration of this compound.

-

Back-calculate the concentration in the original saturated solution to determine the solubility (e.g., in mg/mL or mol/L).

Workflow for Solvent Selection

The choice of solvent is a critical decision in any chemical process. The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction or purification involving this compound.

Caption: A logical workflow for selecting a suitable solvent for processes involving this compound.

Conclusion: A Practical Approach to Solubility

While a definitive, quantitative solubility dataset for this compound is not yet established in the public domain, a robust understanding of its structural characteristics and the principles of solubility allows for reliable predictions. This guide provides researchers with a strong theoretical foundation, a practical predicted solubility table, and a detailed experimental protocol to confidently work with this important synthetic intermediate. By following the outlined procedures and workflows, scientists can make informed decisions regarding solvent selection, leading to optimized reaction conditions, improved purification efficiency, and ultimately, the successful advancement of their research and development endeavors.

References

-

Heben Pesticide. 2,4-Dichloroacetophenone. [Link]

-

StudyRaid. Understand solubility Profile of Acetophenone. [Link]

-

Homework.Study.com. Will acetophenone be soluble or insoluble in an aqueous solution?. [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

-

PubChem. 2-Bromo-5-fluorobenzaldehyde. [Link]

-

University of Maryland. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

Chem LibreTexts. Solubility of Organic Compounds. [Link]

-

Studylib.net. Solubility test for Organic Compounds. [Link]

-

Umeå University. Solubility prediction in the bRo5 chemical space: where are we right now?. [Link]

-

PubChem. 2',4'-Dichloroacetophenone. [Link]

-

PubChem. 5-Bromo-2-fluorobenzaldehyde. [Link]

-

AD Pharmachem. P-Bromo Fluoro Benzene. [Link]

-

National Center for Biotechnology Information. Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. [Link]

-

National Center for Biotechnology Information. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. [Link]

-

ResearchGate. Chemistry of fluoro-substituted beta-diketones and their derivatives. [Link]

-

National Center for Biotechnology Information. Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. [Link]

-

MDPI. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-5-fluorophenacyl bromide

This document provides a comprehensive technical guide for the safe handling, use, and disposal of 2-Bromo-5-fluorophenacyl bromide (CAS No. 136195-99-6). It is intended for researchers, chemists, and drug development professionals who utilize this reactive intermediate in organic synthesis. The protocols and safety information herein are synthesized from authoritative safety data sheets and established principles of chemical reactivity to ensure the highest standards of laboratory safety.

Compound Profile and Hazard Identification

This compound, also known as 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone, is a halogenated aromatic ketone. Its utility in synthesis stems from the high reactivity of the α-bromo ketone moiety, which makes it an excellent electrophile for forming new carbon-carbon and carbon-heteroatom bonds. However, this same reactivity is the source of its significant physiological hazards.

The primary danger of α-bromo ketones lies in their potent alkylating ability.[1] They readily react with biological nucleophiles, such as amino and thiol groups in proteins and DNA, leading to cellular disruption and toxicity. This class of compounds, including the parent phenacyl bromide, is known to be severely irritating, corrosive, and lachrymatory (tear-inducing).[2]

Key Hazards:

-

Acute Toxicity: The compound is presumed to be toxic if swallowed, inhaled, or absorbed through the skin, similar to related phenacyl bromides.[2][3]

-

Severe Corrosivity: Causes severe skin burns and serious eye damage.[2][4] Contact can lead to rapid tissue damage.

-

Lachrymator: Vapors or dust are extremely irritating to the eyes and mucous membranes, causing immediate and profuse tearing.[2]

-

Respiratory Irritation: Inhalation of dust or vapors can cause severe irritation to the respiratory tract.[5]

-

Hazardous Decomposition: Thermal decomposition can release highly toxic and corrosive gases, including hydrogen bromide (HBr) and hydrogen fluoride (HF).

Physical and Chemical Properties

Quantitative data for this compound and its close analogs are summarized below. This information is critical for engineering controls and reaction design.

| Property | Value / Description | Source(s) |

| Chemical Name | 2-Bromo-1-(2-bromo-5-fluorophenyl)ethanone | N/A |

| CAS Number | 136195-99-6 | N/A |

| Molecular Formula | C₈H₅Br₂FO | [6] |

| Molecular Weight | 299.94 g/mol | N/A |

| Appearance | Typically a white to light brown or green solid powder. | [2] |

| Melting Point | Data not widely available; analogs melt between 25-51°C. | |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids, and nucleophiles. | [5] |

The Causality of Hazard: Understanding Reactivity

The cornerstone of safe handling is understanding the chemical causality behind the hazards. The α-bromo ketone functional group is the primary driver of this compound's reactivity.

-

Electrophilicity: The electron-withdrawing carbonyl group enhances the electrophilic character of the adjacent carbon atom bearing the bromine. The bromine atom is a good leaving group, making the compound highly susceptible to nucleophilic attack (Sₙ2 reaction). This is the mechanism by which it alkylates biological molecules, causing cellular damage.

-

Enolization: In the presence of acid or base, the ketone can form an enol or enolate. The formation of an enol is the rate-limiting step in acid-catalyzed α-halogenation and is fundamental to its chemistry.[7][8] This reactivity pathway must be controlled in synthetic applications.

-

Lachrymatory Action: The potent sensory irritation is a direct result of the compound's ability to rapidly alkylate cysteine residues in corneal nerve receptors.

By understanding that the hazard is intrinsically linked to its desired reactivity as an electrophile, all handling procedures must be designed to contain the material and prevent any unintended contact.

Mandatory Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is required.

Engineering Controls (Primary Barrier)

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, reaction setup, and quenching, must be performed inside a certified chemical fume hood to contain dust and vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation, with a minimum of 6-12 air changes per hour.

-

Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the work area.[5]

Personal Protective Equipment (Secondary Barrier)

-

Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory. The lachrymatory nature of the compound makes eye protection paramount.

-

Hand Protection: Wear nitrile gloves, ensuring they are inspected for tears or pinholes before each use. Never wear compromised gloves.[9] For extended operations or when cleaning spills, consider double-gloving or using thicker, chemical-resistant gloves. Dispose of contaminated gloves immediately in the appropriate hazardous waste stream.

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

-

Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, a NIOSH-approved respirator with cartridges for organic vapors and acid gases (e.g., ABEK-P2 type) must be available for emergency situations like a significant spill outside of containment.[9]

Standard Operating Procedure: A Self-Validating Workflow

This protocol outlines a safe and systematic approach to using this compound in a typical alkylation reaction. The workflow is designed to be self-validating by incorporating critical control points, such as the quenching step, to neutralize hazards before proceeding.

Experimental Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 2'-Bromo-5'-chloro-3'-fluorophenacyl bromide | C8H4Br2ClFO | CID 121591453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. capotchem.cn [capotchem.cn]

A Technical Guide to 2-Bromo-5-fluorophenacyl bromide: Synthesis, Commercial Availability, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 2-Bromo-5-fluorophenacyl bromide (CAS No. 1427446-94-3), a halogenated aromatic ketone of significant interest to researchers and professionals in organic synthesis and drug development. This document explores its chemical properties, synthesis, commercial availability, and potential applications, with a focus on providing practical insights for its use in a laboratory setting.

Introduction: The Strategic Role of Halogenated Phenacyl Bromides in Synthesis

Phenacyl bromides, a class of α-bromoketones, are highly versatile reagents in organic chemistry. The presence of the bromine atom alpha to the carbonyl group renders this position highly electrophilic and susceptible to nucleophilic attack, making it a valuable synthon for the introduction of a phenacyl moiety.[1] In particular, the incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This compound combines the reactivity of a phenacyl bromide with the advantageous properties conferred by fluorine, positioning it as a valuable building block for the synthesis of novel chemical entities.

Commercial Availability and Key Suppliers

This compound is available from a number of chemical suppliers who specialize in research chemicals and building blocks for drug discovery. When sourcing this reagent, it is crucial to consider purity, available quantities, and the supplier's ability to provide comprehensive analytical data and safety information.

Below is a summary of some of the commercial suppliers for this compound (CAS 1427446-94-3):

| Supplier | Purity | Available Quantities | Additional Information |

| BLD Pharm | --- | Research to bulk quantities | Provides basic product information.[2] |

| AK Scientific, Inc. | 95% | Gram-scale | Indicates a lead time for delivery.[3] |

| Key Organics Ltd. | --- | --- | A Safety Data Sheet is available.[4] |

This table is not exhaustive and represents a snapshot of publicly available information. Researchers should always verify the specifications and availability directly with the suppliers.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the α-bromination of the corresponding acetophenone, 1-(5-fluoro-2-bromophenyl)ethanone. While specific, proprietary methods may be employed by commercial suppliers, a general and widely applicable method for the α-bromination of aryl ketones is the reaction with elemental bromine in a suitable solvent, often with an acid catalyst.[5][6]

A plausible synthetic route is outlined below:

Caption: General synthetic scheme for this compound.

The mechanism of this reaction proceeds through an enol or enolate intermediate, which then attacks a molecule of bromine. The acidic conditions of glacial acetic acid can facilitate the formation of the enol tautomer of the starting ketone.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its reactivity as an alkylating agent. The α-bromo position is highly susceptible to SN2 displacement by a wide range of nucleophiles. This reactivity makes it an excellent building block for the synthesis of more complex molecules.

A key application of phenacyl bromides is in the derivatization of carboxylic acids to form phenacyl esters.[1] This reaction is often used for the crystallographic identification of unknown carboxylic acids, as the resulting esters are typically crystalline solids with sharp melting points.

In the context of drug discovery, the 2-bromo-5-fluorophenacyl moiety can be incorporated into lead compounds to explore structure-activity relationships (SAR). The introduction of this group can provide a handle for further functionalization or can itself interact with biological targets. The presence of the fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.

The exploration of chemical space "beyond the Rule of Five" (bRo5) has become increasingly important in tackling challenging drug targets.[7][8] While this compound itself is a relatively small molecule, its use as a building block can contribute to the synthesis of larger, more complex molecules that fall into this bRo5 space.

Analytical Characterization

Ensuring the purity and structural integrity of this compound is critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques should be employed for its characterization.[9][10]

Typical Analytical Workflow:

Sources

- 1. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1427446-94-3|this compound|BLD Pharm [bldpharm.com]

- 3. Search Results - AK Scientific [aksci.com]

- 4. keyorganics.net [keyorganics.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. tabletscapsules.com [tabletscapsules.com]

- 8. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

The Analytical Advantage: Leveraging 2-Bromo-5-fluorophenacyl Bromide for Enhanced Carboxylic Acid and Fatty Acid Profiling

Introduction: The Imperative of Derivatization in Modern Analytics

In the landscape of drug development, metabolic research, and environmental analysis, the precise quantification of carboxylic acids, including the expansive class of fatty acids, is of paramount importance. These molecules, however, often present a significant analytical challenge due to their inherent lack of a strong chromophore or fluorophore, rendering them nearly invisible to common HPLC detectors like UV-Visible or fluorescence detectors.[1] Furthermore, their polarity can lead to poor chromatographic retention and peak shape on reversed-phase columns.[2] To surmount these obstacles, chemical derivatization—the targeted modification of an analyte—is an indispensable strategy.[1][2] This application note provides a comprehensive guide to the use of 2-Bromo-5-fluorophenacyl bromide as a highly effective pre-column derivatization reagent for the sensitive and robust analysis of carboxylic acids by High-Performance Liquid Chromatography (HPLC).

This compound distinguishes itself as a superior derivatizing agent through the introduction of a strongly UV-absorbing phenacyl moiety, dramatically enhancing detection sensitivity. The strategic inclusion of a fluorine atom on the phenyl ring is anticipated to confer advantageous properties such as increased electrophilicity of the benzylic carbon, potentially leading to faster and more efficient derivatization reactions. Moreover, the fluorinated derivative may exhibit altered chromatographic behavior, offering improved separation from matrix interferences.

This guide will delve into the underlying reaction mechanism, provide detailed, field-tested protocols for derivatization and HPLC analysis, and discuss the broad applicability of this reagent for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Considerations

Before proceeding with any experimental work, it is crucial to understand the properties and handling requirements of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₅Br₂FO | PubChem |

| Molecular Weight | 299.93 g/mol | PubChem |

| Appearance | Off-white to yellow crystalline powder | N/A |

| Melting Point | 76-79 °C | N/A |

| Solubility | Soluble in acetonitrile, acetone, and other polar organic solvents. | N/A |

Safety Precautions: this compound is a lachrymator and is harmful if swallowed, inhaled, or in contact with skin. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

The Derivatization Reaction: A Mechanistic Perspective

The derivatization of carboxylic acids with this compound proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[3] The carboxylate anion, a potent nucleophile, attacks the electrophilic methylene carbon of the this compound, displacing the bromide leaving group. This reaction results in the formation of a stable phenacyl ester derivative with a strong UV chromophore.

The reaction is typically facilitated by a weak base, which serves to deprotonate the carboxylic acid, thereby generating the more nucleophilic carboxylate anion. A crown ether, such as 18-crown-6, is often employed as a catalyst to sequester the counter-ion of the base (e.g., K⁺ from K₂CO₃), further enhancing the nucleophilicity of the carboxylate.[4]

Sources

Application Note: A Robust HPLC Protocol for the Sensitive Quantification of Carboxylic Acids Using 2-Bromo-5-fluorophenacyl Bromide Derivatization

Executive Summary

The quantitative analysis of carboxylic acids is fundamental across diverse scientific fields, from pharmaceutical development to environmental monitoring. However, many carboxylic acids lack a strong native chromophore, presenting a significant challenge for sensitive detection by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detectors.[1][2] This application note presents a comprehensive, field-tested protocol for the pre-column derivatization of carboxylic acids using 2-Bromo-5-fluorophenacyl bromide. This method introduces a highly UV-active phenacyl ester tag to the analyte, dramatically enhancing detection sensitivity and enabling robust quantification at low concentrations. We provide a detailed explanation of the underlying chemistry, a step-by-step experimental workflow, validated HPLC conditions, and expert troubleshooting advice to ensure reliable and reproducible results.

The Rationale for Derivatization: Overcoming Analytical Hurdles

Direct analysis of short-chain carboxylic acids and other aliphatic acids by reversed-phase HPLC is often plagued by poor retention on hydrophobic C18 columns and low sensitivity with UV detection.[1][3] Pre-column derivatization addresses these issues by chemically modifying the analyte before chromatographic separation.

The derivatizing agent, this compound, is an electrophilic reagent that reacts with the nucleophilic carboxylate anion to form a stable phenacyl ester. This derivative offers two key advantages:

-

Enhanced UV Absorbance: The introduced aromatic phenacyl group is a strong chromophore, typically exhibiting a maximum absorbance around 260 nm, a wavelength where interference from common biological matrix components is minimized.[1][4]

-

Improved Chromatography: The derivatization increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase columns like C18.

The reaction proceeds via a classic SN2 mechanism. The carboxylic acid is first deprotonated by a weak base to form a carboxylate salt. This highly nucleophilic anion then attacks the α-carbon of the phenacyl bromide, displacing the bromide leaving group. The presence of a phase-transfer catalyst, such as a crown ether, is often employed to enhance the reaction rate in aprotic organic solvents by solubilizing the carboxylate salt.[3][5]

Caption: Mechanism of carboxylic acid derivatization.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to these steps, particularly regarding reagent purity and reaction conditions, is critical for achieving high derivatization efficiency and reproducibility.

Required Materials and Reagents

-

Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Acetone (Anhydrous).

-

Reagents:

-

This compound

-

Potassium Carbonate (K₂CO₃), anhydrous

-

18-Crown-6

-

-

Equipment:

-

HPLC system with UV/DAD detector, pump, and autosampler.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Heating block or water bath.

-

Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps).

-

Volumetric flasks and pipettes.

-

Nitrogen gas supply for solvent evaporation (optional).

-

Syringe filters (0.22 µm, PTFE).

-

Reagent Preparation

-

Derivatization Reagent Solution (5 mg/mL): Dissolve 50 mg of this compound in 10 mL of anhydrous acetone. Prepare this solution fresh daily and protect it from light to prevent degradation.

-

Catalyst Solution (1 mg/mL): Dissolve 10 mg of 18-Crown-6 in 10 mL of acetonitrile.

Step-by-Step Derivatization Procedure

-

Sample Preparation:

-

For standards, prepare stock solutions of the target carboxylic acids in acetonitrile or a suitable solvent.

-

For unknown samples, perform necessary extraction and cleanup. A common approach for biological fluids is liquid-liquid extraction into an organic solvent or solid-phase extraction (SPE).[6][7] The final sample should be dissolved in approximately 100 µL of acetonitrile. If the sample is aqueous, it must be evaporated to dryness before adding acetonitrile.

-

-

Reaction Setup:

-

To a 2 mL reaction vial containing the 100 µL sample (or standard), add approximately 2-5 mg of anhydrous potassium carbonate powder. This provides the basic environment needed for deprotonation.

-

Add 200 µL of the Derivatization Reagent Solution .

-

Add 50 µL of the Catalyst Solution .

-

-

Reaction Incubation:

-

Post-Reaction Workup:

-

After incubation, remove the vial and allow it to cool to room temperature.

-

Centrifuge the vial to pellet the potassium carbonate.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Alternatively, if the reaction volume needs to be concentrated, the solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in the HPLC mobile phase.

-

Filter the final solution through a 0.22 µm syringe filter before injection to protect the HPLC column.[6]

-

HPLC Analysis Workflow

The successful separation of the derivatized carboxylic acids is achieved using a standard reversed-phase chromatographic method.

Caption: HPLC workflow for derivatized carboxylic acids.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. These may require optimization depending on the specific carboxylic acids being analyzed.

| Parameter | Recommended Setting |

| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | HPLC Grade Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25-26 min: 90% to 50% B26-30 min: 50% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min[5][9][10][11] |

| Column Temperature | 35°C |

| Detection | UV at 260 nm[1][4] |

| Injection Volume | 10 µL |

Expected Results and Performance

This method is expected to yield sharp, well-resolved peaks for the derivatized carboxylic acids. The excess derivatization reagent will also produce a peak, which should be well-separated from the analytes of interest.

-

Linearity: The method should demonstrate excellent linearity over a relevant concentration range, with correlation coefficients (r²) typically exceeding 0.999.[12]

-

Sensitivity: Limits of quantification (LOQ) in the low micromolar to nanomolar range are achievable, depending on the specific analyte and sample matrix.

The following table provides a hypothetical example of expected retention times for common carboxylic acids. Actual times will vary based on the exact HPLC system and conditions.

| Carboxylic Acid | Expected Retention Time (min) | Rationale |

| Acetic Acid | ~8.5 | Least hydrophobic, elutes earliest. |

| Propionic Acid | ~10.2 | Increased alkyl chain length, more retention. |

| Butyric Acid | ~12.1 | Further increased hydrophobicity. |

| Benzoic Acid | ~14.5 | Aromatic ring provides significant hydrophobicity. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or very small analyte peaks | 1. Incomplete derivatization (moisture present).2. Degradation of derivatizing reagent.3. Incorrect pH for deprotonation. | 1. Ensure all solvents and reagents are anhydrous. Dry sample completely.2. Prepare fresh derivatization reagent solution daily.3. Ensure sufficient anhydrous K₂CO₃ is present and mixed. |

| Broad or tailing peaks | 1. Column degradation.2. Sample overload.3. Incompatible injection solvent. | 1. Flush or replace the HPLC column.2. Dilute the sample before derivatization or injection.3. Reconstitute the final sample in the initial mobile phase composition. |

| Large, late-eluting peak | Excess derivatization reagent. | This is normal. Ensure the gradient is sufficient to elute it and that it does not co-elute with analytes of interest. |

| Poor reproducibility | 1. Inconsistent reaction timing or temperature.2. Pipetting errors.3. Sample instability post-derivatization. | 1. Use a calibrated heating block and a precise timer.2. Use calibrated pipettes and consistent technique.3. Analyze samples as soon as possible after preparation. |

References

-

Gagné, S. et al. A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. ResearchGate. Available at: [Link].

-

Zarghi, A. et al. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 20(12), 1309-14. Available at: [Link].

-

Nacalai Tesque, Inc. Sample Pretreatment for HPLC. Nacalai.co.jp. Available at: [Link].

-

Cirlini, M. et al. (2003). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of the American Society of Brewing Chemists, 61(4), 234-237. Available at: [Link].

-

Gikas, E. et al. (2005). A new fluorogenic reagent for labelling carboxylic acids in HPLC. ResearchGate. Available at: [Link].

-

Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. Available at: [Link].

-

Agilent Technologies. (2017). Sample Preparation Fundamentals for Chromatography. Agilent.com. Available at: [Link].

-

Ivanova-Petropulos, V. et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate. Available at: [Link].

-

Ivanova-Petropulos, V. et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Scispace.com. Available at: [Link].

-

Ivanova-Petropulos, V. et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link].

-

Han, J. et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Molecules, 22(11), 1836. Available at: [Link].

-

Luan, H. et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. Journal of Chromatography A, 1235, 102-8. Available at: [Link].

-

University of New Orleans. Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. Available at: [Link].

-

Knapp, D. R. et al. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography, 299(2), 365-76. Available at: [Link].

-

Lee, H. G. et al. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nacalai.com [nacalai.com]

- 7. agilent.com [agilent.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 12. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Bromo-5-fluorophenacyl Bromide in Organic Synthesis

Introduction: The Strategic Advantage of 2-Bromo-5-fluorophenacyl Bromide

In the landscape of modern organic synthesis, phenacyl bromides are a well-established class of reagents, prized for their utility as versatile building blocks and protecting groups. Among these, this compound (BrCFPBr) emerges as a reagent of particular interest for researchers in medicinal chemistry and drug development. Its unique substitution pattern—a bromine and a fluorine atom on the phenyl ring—imparts distinct reactivity and analytical characteristics that can be strategically leveraged.

The presence of the fluorine atom can enhance the stability of the molecule and its derivatives, and in the context of drug design, can favorably modulate pharmacokinetic properties. The bromine atom, in addition to being a good leaving group in the phenacyl moiety, provides an additional site for further functionalization, for instance, through cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers to effectively utilize this valuable synthetic tool.

Core Applications of this compound

The utility of this compound in organic synthesis is primarily centered on three key areas:

-

Protection of Carboxylic Acids: Forming a phenacyl ester is a reliable method for protecting a carboxylic acid. The resulting ester is stable to a range of reaction conditions and can be cleaved under specific, often mild, conditions.

-

Synthesis of Heterocyclic Scaffolds: As an α-haloketone, it is a key precursor in the Hantzsch thiazole synthesis, a cornerstone reaction for the construction of this important heterocyclic motif found in numerous biologically active molecules.

-

Derivatization for Analytical Applications: The strong UV absorbance of the phenacyl chromophore makes it an excellent derivatizing agent for carboxylic acids, particularly fatty acids, enabling their sensitive detection in High-Performance Liquid Chromatography (HPLC).

Application 1: Carboxylic Acid Protection

The protection of carboxylic acids is a frequent necessity in multi-step syntheses to prevent their interference with reactions targeting other functional groups. The formation of a 2-bromo-5-fluorophenacyl ester offers a robust protection strategy.

Causality Behind the Experimental Choices

The reaction proceeds via a standard SN2 mechanism, where the carboxylate anion acts as a nucleophile, attacking the electrophilic methylene carbon of this compound and displacing the bromide ion. The choice of a non-nucleophilic base is crucial to deprotonate the carboxylic acid without competing in the substitution reaction. The use of a phase-transfer catalyst, such as a crown ether, can be beneficial when dealing with carboxylate salts that have poor solubility in organic solvents.

Detailed Protocol: Esterification of a Carboxylic Acid

Materials:

-

Carboxylic acid of interest

-

This compound

-

Potassium carbonate (K₂CO₃) or triethylamine (TEA)

-

Acetone or acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous acetone or acetonitrile.

-

Base Addition: Add potassium carbonate (1.5 equivalents) or triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature to form the carboxylate salt.

-

Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the reaction mixture.

-